4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid is a complex organic compound that features a thiadiazole ring substituted with a hydroxy-nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, a phenol derivative, undergoes nitration to introduce the nitro group.
Diazotization: The nitrophenol is then subjected to diazotization to form a diazonium salt.
Thiadiazole Formation: The diazonium salt reacts with thiourea to form the thiadiazole ring.
Carboxylation: Finally, the thiadiazole derivative is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole: Lacks the carboxylic acid group.
4-(2-amino-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid: Contains an amino group instead of a hydroxy group.
Uniqueness
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of both a hydroxy-nitrophenyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-(2-hydroxy-5-nitrophenyl)-1,2,5-thiadiazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O5S/c13-6-2-1-4(12(16)17)3-5(6)7-8(9(14)15)11-18-10-7/h1-3,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDIMCZTNAWCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NSN=C2C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.